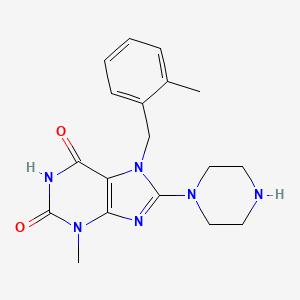
3-methyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-methyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its DrugBank accession number DB08530, is a compound that belongs to the class of n-arylpiperazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.
Chemical Structure and Properties
The chemical formula for this compound is C18H23N6O2 with a molecular weight of approximately 355.41 g/mol. It features a purine core with various substituents that are believed to influence its biological activity.
Research indicates that compounds similar to this compound may act on multiple neurotransmitter systems. Specifically, studies have shown that derivatives of this compound can modulate serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in the treatment of mood disorders and other psychiatric conditions .
Biological Activity Overview
The biological activities associated with this compound include:
- Antidepressant Effects : Compounds in this class have been evaluated for their antidepressant properties using models such as the Forced Swim Test (FST). For instance, related compounds exhibited significant activity at doses of 2.5 mg/kg and 5 mg/kg .
- Anxiolytic Properties : Some derivatives have shown anxiolytic effects in behavioral assays, indicating their potential for treating anxiety disorders .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways involved in tumor growth .
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antidepressant activity at dosages of 2.5 mg/kg and 5 mg/kg | Forced Swim Test (FST) |
| Study 2 | Showed anxiolytic effects with a notable improvement in anxiety-like behavior | Four-Plate Test |
| Study 3 | Evaluated anticancer properties with promising results in vitro against various cancer cell lines | MTT Assay and Cell Viability Tests |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the purine ring and piperazine moiety significantly affect receptor binding affinity and biological activity. For example:
Propriétés
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-5-3-4-6-13(12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-9-7-19-8-10-23/h3-6,19H,7-11H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMMVPOFKZISJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














